molecular formula C9H14N2O3 B2493826 2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid CAS No. 852851-73-1

2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid

Cat. No.: B2493826
CAS No.: 852851-73-1
M. Wt: 198.22 g/mol
InChI Key: ZUHYFPMWZVPVHD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

WAY-652641 is widely used in scientific research, particularly in the study of cell cycle regulation and cancer biology. As a CDK inhibitor, it is valuable in investigating the mechanisms of cell cycle control and the development of cancer therapies. Researchers use WAY-652641 to study the effects of CDK inhibition on cell proliferation and apoptosis, providing insights into potential therapeutic targets for cancer treatment .

Mechanism of Action

The mechanism of action for “2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid” is not available in the sources I found . The mechanism of action for a compound typically refers to how it interacts with biological systems, which can vary widely depending on the specific compound and the system it is interacting with.

Preparation Methods

The synthetic routes and reaction conditions for WAY-652641 are not extensively documented in publicly available sources. it is typically synthesized in a laboratory setting under controlled conditions. The compound is often stored at -20°C in its powdered form to maintain stability .

Chemical Reactions Analysis

WAY-652641, as a CDK inhibitor, is involved in various biochemical reactions It primarily undergoes interactions with cyclin-dependent kinases, inhibiting their activity it is known to form stable solutions in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM .

Comparison with Similar Compounds

WAY-652641 is unique in its specific inhibition of CDKs. Similar compounds include other CDK inhibitors such as palbociclib, ribociclib, and abemaciclib. These compounds also target CDKs but may have different selectivity profiles and potency. WAY-652641 is distinguished by its particular molecular structure and its specific interactions with CDKs .

Properties

IUPAC Name

2-[2-(2-methylpropyl)-3-oxo-1H-pyrazol-5-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O3/c1-6(2)5-11-8(12)3-7(10-11)4-9(13)14/h3,6,10H,4-5H2,1-2H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUHYFPMWZVPVHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN1C(=O)C=C(N1)CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

198.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

852851-73-1
Record name 2-[1-(2-methylpropyl)-5-oxo-2,5-dihydro-1H-pyrazol-3-yl]acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.